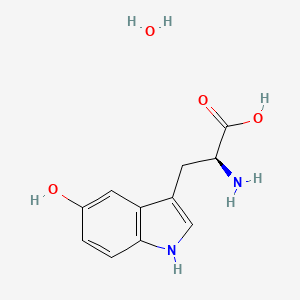

5-Hydroxy-L-tryptophan hydrate

Übersicht

Beschreibung

5-Hydroxy-L-tryptophan hydrate is a naturally occurring amino acid derivative that is a precursor to the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is commonly used in the treatment of various conditions such as depression, insomnia, and migraines due to its ability to increase serotonin levels in the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-L-tryptophan hydrate typically involves the hydroxylation of L-tryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase, which requires oxygen and tetrahydrobiopterin as cofactors . In industrial settings, microbial fermentation using genetically engineered strains of Escherichia coli has been employed to produce this compound from glucose .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial fermentation. This method leverages the metabolic pathways of engineered microorganisms to convert glucose into this compound. The process includes the expression of key enzymes such as tryptophan hydroxylase and the regeneration of cofactors like tetrahydrobiopterin .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-L-tryptophan hydrate undergoes various chemical reactions, including:

Hydroxylation: The initial step in its biosynthesis from L-tryptophan.

Decarboxylation: Conversion to serotonin by aromatic-L-amino-acid decarboxylase.

Common Reagents and Conditions

Hydroxylation: Requires oxygen and tetrahydrobiopterin as cofactors.

Decarboxylation: Catalyzed by aromatic-L-amino-acid decarboxylase, often in the presence of vitamin B6.

Major Products

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-L-tryptophan hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of serotonin and other related compounds.

Biology: Studied for its role in neurotransmitter synthesis and regulation.

Industry: Employed in the production of dietary supplements and pharmaceuticals.

Wirkmechanismus

5-Hydroxy-L-tryptophan hydrate exerts its effects primarily through its conversion to serotonin. This conversion is catalyzed by the enzyme aromatic-L-amino-acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions . The rate-limiting step in this pathway is the hydroxylation of L-tryptophan to this compound by tryptophan hydroxylase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan hydrate.

Serotonin: The neurotransmitter produced from this compound.

Melatonin: Another derivative of serotonin involved in regulating sleep.

Uniqueness

This compound is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it more effective than L-tryptophan in treating conditions related to serotonin deficiency .

Biologische Aktivität

5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a precursor to serotonin, a neurotransmitter that plays a critical role in mood regulation, sleep, and appetite. This article explores the biological activity of 5-HTP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

5-HTP is synthesized from the essential amino acid L-tryptophan through the action of the enzyme tryptophan hydroxylase (TPH). This process represents the rate-limiting step in serotonin biosynthesis. Once formed, 5-HTP is decarboxylated to serotonin by aromatic L-amino acid decarboxylase (AADC) in both the brain and peripheral tissues. Notably, 5-HTP can cross the blood-brain barrier more effectively than serotonin itself, allowing it to increase central nervous system serotonin levels directly .

Therapeutic Applications

1. Depression and Anxiety Disorders

Clinical studies have demonstrated that 5-HTP can significantly improve depressive symptoms. A randomized controlled trial involving Parkinson's disease patients showed that daily administration of 50 mg of 5-HTP resulted in notable improvements in scores on depression scales compared to placebo . Additionally, 5-HTP has been used as an adjunctive treatment for major depressive disorder and generalized anxiety disorder.

2. Sleep Disorders

Due to its role in serotonin synthesis, which is a precursor to melatonin (the sleep hormone), 5-HTP has been studied for its effects on sleep quality. Research indicates that supplementation may help improve sleep onset and duration .

3. Fibromyalgia and Chronic Pain

5-HTP has also been investigated for its efficacy in treating fibromyalgia symptoms. A study reported that patients experienced reductions in pain and improvements in overall well-being after supplementation .

Table: Summary of Key Studies on 5-Hydroxy-L-Tryptophan

Case Studies

- Case Study on Depression : A double-blind study involving 25 participants with Parkinson's disease assessed the impact of 5-HTP on depressive symptoms using standardized scales (BDI-II, HDRS). Results indicated a significant reduction in depressive symptoms following treatment with 5-HTP compared to placebo .

- Case Study on Fibromyalgia : In a clinical trial with fibromyalgia patients, those receiving 5-HTP reported substantial reductions in pain levels and improved overall health status after eight weeks of treatment .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.